7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound classified under specialty materials. Its molecular formula is and it has a molecular weight of approximately 252.06 g/mol. This compound is notable for its unique structural features, which include a bromine atom and a carbonitrile group, making it of interest in various scientific applications, particularly in medicinal chemistry and organic synthesis. Its CAS number is 209003-46-3, and it is often used as an intermediate in the synthesis of other organic compounds .
The synthesis of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be achieved through several methods, typically involving the bromination of related benzopyran derivatives followed by nitrilation processes.
Technical details regarding the reaction conditions, such as temperature and solvent choice (often polar aprotic solvents), play a crucial role in optimizing yield and purity .
The molecular structure of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile features:
The compound's structure can be represented using SMILES notation: BrC1=CC(=O)C2=C(C=C1)C(=C(C=C2)C#N)O
, indicating its complex connectivity and functional groups .
7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can participate in various chemical reactions:
These reactions are significant in organic synthesis for developing new compounds with potential biological activity .
The mechanism of action of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile primarily revolves around its reactivity due to the presence of electrophilic sites (the carbonyl and bromine). In biological systems, it may interact with various enzymes or receptors due to its structural features, potentially leading to modulation of biological pathways.
For example, compounds with similar structures have been studied for their effects on cellular signaling pathways involved in inflammation and metabolism . The specific mechanisms would depend on the target proteins and pathways involved.
The physical and chemical properties of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.06 g/mol |
Appearance | Solid or powder |
Purity | Typically ≥ 95% |
Storage Conditions | Ambient temperature |
These properties indicate that the compound is stable under normal conditions but should be handled with care due to its potential reactivity .
7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile finds applications in various scientific fields:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5